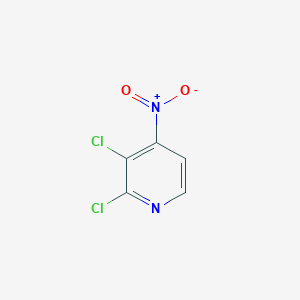

2,3-Dichloro-4-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-4-3(9(10)11)1-2-8-5(4)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAXIALVXRHOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dichloro-4-nitropyridine: A Pivotal Intermediate in Modern Drug Discovery

This guide provides an in-depth exploration of 2,3-dichloro-4-nitropyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explain the underlying chemical principles that make this reagent a powerful tool in the synthesis of complex, biologically active molecules. Our focus is on the causality behind its reactivity and its practical application in the laboratory.

Core Characteristics and Physicochemical Properties

This compound, identified by its CAS Number 1360438-45-4 , is a highly functionalized pyridine derivative. The strategic placement of two chlorine atoms and a strongly electron-withdrawing nitro group on the pyridine ring imparts a unique and valuable reactivity profile, which we will explore in subsequent sections.

The fundamental properties of this compound are summarized below for quick reference. These specifications are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 1360438-45-4 | Sigma-Aldrich |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | ChemScene[1] |

| Molecular Weight | 192.99 g/mol | Sigma-Aldrich, ChemScene[1] |

| Appearance | Typically a yellow to brown solid or crystalline powder | ChemicalBook[2][3] |

| Purity | Commercially available at ≥95% to ≥98% | ChemScene[1], Chem-Impex[2] |

| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere | Cole-Parmer[4], TCI[5] |

Synthesis Pathway: From Dichloropyridine to a Highly Activated Intermediate

The synthesis of this compound is typically achieved through the direct nitration of a 2,3-dichloropyridine precursor. This electrophilic aromatic substitution is a foundational reaction in heterocyclic chemistry. The choice of potent nitrating agents is critical to overcome the inherent electron deficiency of the dichloropyridine ring.

The general workflow involves the careful addition of the dichloropyridine starting material to a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Caption: General synthesis workflow for this compound.

The Heart of Utility: Reactivity Profile and Regioselectivity

The true value of this compound lies in its predictable reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions. The pyridine nitrogen and the nitro group at the C4 position are powerful electron-withdrawing groups that work in concert to significantly decrease the electron density of the aromatic ring. This "electron-poor" nature makes the ring highly susceptible to attack by nucleophiles.

A critical question for any synthetic chemist is: which of the two chlorine atoms will be substituted first? The answer lies in the relative activation of the C2 and C3 positions.

-

The C2 Position: This position is ortho to the nitro group and para to the ring nitrogen. Both of these features provide powerful resonance stabilization for the negative charge that develops in the transition state (the Meisenheimer complex). This makes the C2 position highly activated and the primary site for nucleophilic attack.

-

The C3 Position: This position is meta to the nitro group. While it experiences some inductive electron withdrawal, it does not benefit from the same degree of resonance stabilization. Therefore, it is significantly less reactive than the C2 position.

This predictable regioselectivity is a cornerstone of its utility, allowing for the sequential and controlled introduction of different substituents. The kinetic product is overwhelmingly the result of substitution at the C2 position.[6]

Caption: Regioselective SₙAr reaction pathway on this compound.

Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules

Dichloronitropyridine derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents.[7][8] They serve as a rigid scaffold onto which various functional groups can be appended to achieve specific binding interactions with biological targets. The ability to perform sequential substitutions at the C2 and C4 (after reduction of the nitro group and subsequent transformations) or C2 and C3 positions allows for the rapid generation of diverse chemical libraries for screening.

While specific examples for the 2,3-dichloro-4-nitro isomer are proprietary or less common in open literature than its 2,6- and 2,4-isomers, its utility follows the same principles. For instance, similar scaffolds like 2,4-dichloro-3-nitropyridine are key reactants in making DPP-4 inhibitors for diabetes and compounds explored for cancer therapy.[7][9]

Exemplary Experimental Protocol: Selective Amination at the C2 Position

This protocol details a representative SₙAr reaction, demonstrating the selective substitution of the C2 chlorine with a primary amine. This is a foundational step for building more complex molecules.

Objective: To synthesize 2-(alkylamino)-3-chloro-4-nitropyridine.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Solvation: Add anhydrous acetonitrile to dissolve the starting material. A concentration of 0.1-0.5 M is typical.

-

Addition of Reagents: Add the primary amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq). DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (40-60 °C) may be required to drive the reaction to completion, typically within 2-12 hours.

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Redissolve the crude residue in a suitable solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and saturated brine to remove salts and residual base.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Final Purification: The crude product is typically purified by silica gel column chromatography to yield the pure 2-(alkylamino)-3-chloro-4-nitropyridine.[3]

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper handling of this compound is paramount for laboratory safety.

-

Hazards: This compound is classified as an irritant. It can cause skin, eye, and respiratory tract irritation.[4][10] Avoid inhalation of dust and direct contact with skin and eyes.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Minimize dust generation during weighing and transfer.[4] Use appropriate tools and techniques for handling solids.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][10]

Conclusion

This compound is more than just a chemical; it is a precisely designed tool for synthetic innovation. Its value is rooted in the predictable and high-yielding regioselectivity of its SₙAr reactions, which is a direct consequence of the powerful electronic effects of the ring nitrogen and the C4 nitro group. For scientists and researchers in drug development, mastering the reactivity of this scaffold opens a direct and efficient pathway to novel molecular architectures with significant therapeutic potential.

References

- Method for preparing 2,3-dichloropyridine.

- Process for preparation of nitropyridine derivatives.

-

2,6-Dichloro-3-nitropyridine . ResearchGate. [Link]

-

Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine . Chemistry Stack Exchange. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules . MDPI. [Link]

-

Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine . Cole-Parmer. [Link]

-

2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] . PubMed Central. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-DICHLORO-5-NITROPYRIDINE | 4487-56-3 [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 2,4-Dichloro-3-nitropyridine | 5975-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 2,4-Dichloro-3-nitropyridine | 5975-12-2 | Benchchem [benchchem.com]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 9. 2,4-Dichloro-3-nitropyridine | 5975-12-2 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.cn [capotchem.cn]

Technical Whitepaper: 2,3-Dichloro-4-nitropyridine as a Strategic Intermediate

[1]

Executive Summary

This compound (CAS: 1360438-45-4) is a highly functionalized heterocyclic building block distinguished by its unique substitution pattern.[1][2][3][4] Unlike its more common isomer (2,4-dichloro-3-nitropyridine), this compound offers a specific electrophilic profile where the C4-nitro group and C2-chloride provide competing yet distinct sites for Nucleophilic Aromatic Substitution (SNAr).[1] This guide details its physicochemical properties, reactivity logic, and handling protocols, positioning it as a critical scaffold for synthesizing complex pharmaceutical agents, particularly in the kinase inhibitor and agrochemical sectors.

Part 1: Physicochemical Profile[1]

The following data consolidates available experimental values and calculated properties essential for laboratory handling and process design.

Table 1: Physical and Chemical Constants[1]

| Property | Value | Notes |

| CAS Registry Number | 1360438-45-4 | Distinct from 2,4-dichloro isomer (5975-12-2) |

| IUPAC Name | This compound | |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | |

| Molecular Weight | 192.99 g/mol | |

| Appearance | Pale yellow to beige solid | Typical of nitro-pyridine derivatives |

| Melting Point | Not explicitly reported | Analogous isomers melt ~60–65°C; handle as low-melting solid |

| Boiling Point | Decomposes | Predicted ~280°C; Distillation not recommended due to thermal instability of nitro group |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | High density due to halogenation |

| Solubility | Soluble in DCM, EtOAc, DMSO | Poorly soluble in water; hydrolyzes slowly |

| Storage Conditions | Inert atmosphere (N₂/Ar), 2–8°C | Moisture sensitive; store in dark to prevent photolysis |

Part 2: Molecular Structure & Reactivity Logic

Electronic Activation and Regioselectivity

The utility of this compound lies in its "mismatched" electronic activation, which allows for tunable regioselectivity based on the nucleophile and conditions used.[1]

-

C4-Nitro Lability (The "Super-Leaving" Group):

-

The nitro group at C4 is para to the pyridine nitrogen. This position is highly activated for SNAr due to the inductive withdrawal of the nitrogen and the resonance stabilization of the Meisenheimer complex.

-

Reactivity Insight: In many 4-nitropyridine systems, the nitro group itself acts as a leaving group (denitration) upon attack by hard nucleophiles (e.g., alkoxides, amines), often reacting faster than the C2-chloride.[1]

-

-

C2-Chloride Reactivity:

-

The chlorine at C2 is ortho to the pyridine nitrogen, making it classically activated. However, it is meta to the strong electron-withdrawing nitro group at C4, which provides less activation than an ortho or para nitro group would.[1]

-

Result: Under mild conditions, C4-displacement (nitro loss) often competes with or dominates over C2-displacement, contrasting with 2,4-dichloro-3-nitropyridine where the C4-Cl is the primary reactive site.[1]

-

-

C3-Chloride Stability:

-

The C3 position is sterically crowded (flanked by C2-Cl and C4-NO₂) and electronically deactivated (meta to Nitrogen).[1] It is generally inert to SNAr, serving as a stable structural anchor.

-

Visualization: Reactivity Vectors

The following diagram illustrates the electronic activation vectors and predicted reaction pathways.

Figure 1: Divergent S_NAr pathways dictated by nucleophile hardness and electronic activation.

Part 3: Synthetic Utility & Experimental Protocols

Handling and Purification

Due to the thermal instability of the nitro group and potential for hydrolysis, strict adherence to these protocols is required.

-

Solvent Selection: Use anhydrous solvents (DCM, THF, or Acetonitrile). Avoid protic solvents (MeOH, EtOH) unless they are the intended reactant, as solvolysis at C4 can occur.

-

Purification:

-

Flash Chromatography: Silica gel is standard.[1] Use a gradient of Hexanes/Ethyl Acetate (0% to 30%).

-

Avoid Distillation: The compound has a high probability of energetic decomposition above 200°C.[1]

-

TLC Visualization: UV active (254 nm). The nitro group often causes tailing; adding 1% acetic acid to the eluent can sharpen peaks.

-

Representative Protocol: C4-Selective Substitution

This protocol demonstrates the displacement of the nitro group, a common strategy to install amine motifs while retaining the halogen handle at C2.[1]

Objective: Synthesis of 4-amino-2,3-dichloropyridine derivative.

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve This compound (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Nucleophile Addition: Cool to 0°C. Add the amine nucleophile (1.1 equiv) dropwise. If using a salt form, add DIPEA (2.5 equiv).

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC.[1]

-

Note: If C2-substitution is observed (byproduct), lower temperature to -20°C.[1]

-

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo (bath temp < 40°C).

-

Validation:

-

¹H NMR: Look for the loss of the diagnostic downfield signals associated with the nitro-deshielded ring and appearance of nucleophile protons.

-

MS: Confirm mass shift corresponding to (M - NO₂ + Nucleophile).

-

Part 4: Safety & Stability (SDS Summary)

Hazard Classification (GHS):

-

H302: Harmful if swallowed.[1]

-

H315/H319: Causes skin and serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Critical Safety Note: Nitropyridines can be energetic.[1] While this compound is generally stable at room temperature, it should never be subjected to adiabatic heating or mixed with strong reducing agents (e.g., hydrazine, metal hydrides) without careful thermal monitoring.[1]

Storage:

Part 5: Synthesis Workflow (Origin)

Understanding the synthesis of the intermediate itself aids in impurity profiling. The most robust route involves the N-oxide strategy.[1]

Figure 2: Standard synthetic route via N-Oxide activation to install C4-Nitro group.

References

-

ChemicalBook. this compound Properties and Supplier Data. Available at: [1]

-

BLD Pharm. Safety Data Sheet (SDS) for this compound (CAS 1360438-45-4).[1] Available at: [1]

-

Sigma-Aldrich. Product Specification: Nitropyridine Building Blocks.[1] (General reference for nitropyridine handling). Available at: [1]

-

Joule, J. A., & Mills, K. Heterocyclic Chemistry.[5] 5th Ed.[1] Wiley, 2010. (Authoritative text on Pyridine N-oxide nitration regioselectivity).

An In-depth Technical Guide to 2,3-Dichloro-4-nitropyridine: Structure, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

As a key heterocyclic building block, 2,3-dichloro-4-nitropyridine holds significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two chlorine atoms and a nitro group on a pyridine ring, offers a versatile platform for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atoms towards nucleophilic substitution, making this compound a highly reactive and valuable intermediate. This guide provides a comprehensive overview of its chemical structure, synthesis, reactivity, and potential applications, with a focus on the underlying chemical principles that govern its utility.

Core Chemical Attributes

This compound is a solid, typically appearing as a light-colored powder. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 192.99 g/mol | [1] |

| CAS Number | 1360438-45-4 | [1] |

| Physical State | Solid | General chemical knowledge |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

The structure of this compound is defined by a pyridine ring substituted with two chlorine atoms at positions 2 and 3, and a nitro group at position 4.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of dichloronitropyridines can generally be approached through two primary routes: the nitration of a dichloropyridine precursor or the chlorination of a nitropyridine derivative.

A common method for the synthesis of related dichloronitropyridines involves the nitration of a corresponding dichloropyridine. For instance, 2,6-dichloro-3-nitropyridine is prepared by the nitration of 2,6-dichloropyridine using nitric acid in a sulfuric acid solvent.[3] A similar approach could conceptually be applied for the synthesis of this compound, starting from 2,3-dichloropyridine. This electrophilic aromatic substitution is driven by the generation of the nitronium ion (NO₂⁺) in the strong acid medium.

Another synthetic strategy involves the de novo construction of the pyridine ring followed by functional group interconversions.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for producing a dichloronitropyridine, which can be adapted for this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 2,3-Dichloropyridine (Adapted from a similar procedure)

This protocol is a conceptual adaptation for the synthesis of this compound, based on established methods for analogous compounds.[3]

Materials:

-

2,3-Dichloropyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (or other suitable base)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Sodium Sulfate (or Magnesium Sulfate)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2,3-dichloropyridine to concentrated sulfuric acid while cooling in an ice bath.

-

Once the dichloropyridine is fully dissolved and the solution is cooled, slowly add concentrated nitric acid dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer multiple times with an organic solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the nitro group are strongly electron-withdrawing, which reduces the electron density of the aromatic ring and makes it susceptible to attack by nucleophiles.[4]

The SNAr mechanism proceeds via a two-step addition-elimination process.[5] First, the nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring.

Regioselectivity of Nucleophilic Attack

A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic substitution. The positions of the two chlorine atoms (C2 and C3) are not equivalent, and the position of the nitro group at C4 will direct the incoming nucleophile.

The nitro group exerts its electron-withdrawing effect through both induction and resonance. The resonance effect is most pronounced at the ortho and para positions. In the case of this compound, the C3-chloro position is ortho to the nitro group, while the C2-chloro position is meta. Therefore, nucleophilic attack is expected to be favored at the C3 position due to better stabilization of the negative charge in the Meisenheimer intermediate through resonance delocalization onto the nitro group.

However, the pyridine nitrogen also influences the regioselectivity. It strongly activates the ortho (C2 and C6) and para (C4) positions to nucleophilic attack. In this molecule, the C2-chloro is ortho to the pyridine nitrogen. This creates a scenario where electronic effects from both the nitro group and the pyridine nitrogen must be considered. In many dichloropyridine systems, the position ortho to the activating group is kinetically favored.[6]

Caption: Factors influencing the regioselectivity of nucleophilic substitution.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the chloro and nitro substituents, as well as the pyridine nitrogen.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring.[8] The carbons attached to the chlorine and nitro groups will show characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl bonds, the aromatic C=C and C=N stretching vibrations, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).[9]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.99 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Applications in Drug Development and Organic Synthesis

Dichloronitropyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[10] The ability to selectively replace the chlorine atoms with various nucleophiles allows for the introduction of diverse functional groups, leading to the construction of complex molecular scaffolds.

While specific applications for this compound are not extensively documented due to its relative novelty, its structural features suggest its potential as a precursor for compounds with biological activity. For example, substituted pyridines are core components of numerous drugs, and the introduction of amino, alkoxy, or thioether groups via nucleophilic substitution on the dichloronitropyridine core can lead to the synthesis of novel drug candidates.

The reactivity of this molecule makes it a valuable tool for creating libraries of compounds for high-throughput screening in drug discovery programs. Its utility as a building block is analogous to that of other dichloropyridine derivatives, which are used in the synthesis of commercial drugs like the anti-inflammatory agent Etoricoxib and the antiretroviral drug Nevirapine.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be harmful if swallowed, and may cause skin and eye irritation.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising, albeit less-studied, member of the dichloronitropyridine family of compounds. Its unique substitution pattern provides a platform for diverse chemical transformations, primarily through nucleophilic aromatic substitution. Understanding the principles of its synthesis and the regioselectivity of its reactions is key to unlocking its potential as a versatile building block in the development of new pharmaceuticals and functional materials. Further research into the specific reactivity and applications of this isomer is warranted to fully explore its utility in organic synthesis.

References

-

Chem-Impex. 2,4-Dichloro-5-nitropyridine. [Link]

- Google Patents. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

-

ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]

-

Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

- Google Patents. EP2687510A1 - Method for preparing 2,3-dichloropyridine.

-

ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

-

PMC. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

-

Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. [Link]

-

YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

-

ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

- Google Patents. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.

-

Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

-

RSC Publishing. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

NPTEL. 13C NMR spectroscopy. [Link]

-

PMC. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

-

Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

-

Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 5975-12-2|2,4-Dichloro-3-nitropyridine|BLD Pharm [bldpharm.com]

- 3. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Synthesis of 2,3-Dichloro-4-nitropyridine

The following technical guide details the synthesis pathways for 2,3-Dichloro-4-nitropyridine (CAS 1360438-45-4). This guide is structured for researchers and process chemists, focusing on the most robust and scalable route: N-oxide activation .

Executive Summary

-

Molecular Formula: C

H -

Key Application: Intermediate for functionalized pyridine derivatives in agrochemicals (e.g., chlorantraniliprole analogs) and kinase inhibitors.

-

Primary Challenge: The pyridine ring is electron-deficient, making direct electrophilic nitration difficult. The 2,3-dichloro substitution pattern further deactivates the ring.

-

Solution: The N-Oxide Activation Route is the industry-standard approach. Oxidation of the pyridine nitrogen creates a dipole that activates the C4 position for electrophilic attack, followed by deoxygenation to restore the pyridine core.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed around the activation-functionalization-deactivation logic.

-

Starting Material: 2,3-Dichloropyridine . It is commercially available and stable.

-

Activation (Step 1): Oxidation to 2,3-Dichloropyridine-N-oxide . The N-oxide group injects electron density into the ring (specifically at C2 and C4) via resonance, overcoming the withdrawing effect of the chlorine atoms.

-

Functionalization (Step 2): Nitration using mixed acid (HNO

/H -

Restoration (Step 3): Deoxygenation (Reduction) of the N-oxide using PCl

or mild catalytic hydrogenation (if selectivity allows) to yield the final This compound .

Reaction Pathway Diagram

Caption: Three-step synthesis pathway utilizing N-oxide activation to install the nitro group at the C4 position.

Detailed Experimental Protocols

Step 1: N-Oxidation of 2,3-Dichloropyridine

Objective: Convert 2,3-dichloropyridine to 2,3-dichloropyridine-N-oxide. Mechanism: Electrophilic oxidation of the nitrogen lone pair.

-

Reagents: Urea-Hydrogen Peroxide (UHP) complex and Trifluoroacetic Anhydride (TFAA) OR m-CPBA.

-

Solvent: Dichloromethane (DCM) or Acetonitrile.

Protocol (UHP Method - Scalable):

-

Dissolve 2,3-dichloropyridine (1.0 eq) in DCM (0.2 M concentration).

-

Add Urea-Hydrogen Peroxide (UHP) (2.5 eq) to the stirred solution.

-

Cool the mixture to 0°C in an ice bath.

-

Dropwise add Trifluoroacetic Anhydride (TFAA) (2.0 eq). Caution: Exothermic reaction.

-

Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Polar mobile phase required, e.g., EtOAc/MeOH).

-

Workup: Quench with water. Neutralize with saturated NaHCO

(pH 7-8). Extract with DCM (3x). -

Purification: The N-oxide is more polar. Purify via silica gel chromatography (DCM/MeOH gradient) if necessary, though crude purity is often sufficient for nitration.

Step 2: Electrophilic Nitration

Objective: Install the nitro group at the C4 position. Mechanism: Electrophilic Aromatic Substitution (EAS) on the activated N-oxide ring.

-

Reagents: Fuming Nitric Acid (HNO

, >90%), Concentrated Sulfuric Acid (H -

Conditions: Harsh heating (90–100°C) is required due to the deactivating chlorine atoms.

Protocol:

-

Prepare a nitrating mixture: Slowly add Fuming HNO

(5.0 eq) to Conc. H -

Add 2,3-dichloropyridine-N-oxide (1.0 eq) portion-wise to the acid mixture, keeping the temperature <10°C.

-

Once addition is complete, slowly heat the reaction block to 100°C .

-

Stir for 4–6 hours. Note: Evolution of brown NO

fumes will occur. -

Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice (approx. 10x weight of acid).[6]

-

Neutralize carefully with solid Na

CO -

Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

SO -

Characterization: this compound-N-oxide usually precipitates as a yellow solid. Recrystallize from Ethanol/Water if needed.

Step 3: Deoxygenation (Reduction of N-Oxide)

Objective: Remove the N-oxide oxygen without reducing the nitro group.

Reagent Choice: Phosphorus Trichloride (PCl

Protocol:

-

Dissolve This compound-N-oxide (1.0 eq) in anhydrous Chloroform or DCM (0.3 M).

-

Add PCl

(2.0 eq) dropwise at room temperature. -

Heat the mixture to reflux (approx. 60°C for CHCl

) for 2–4 hours. -

Workup: Cool to 0°C. Quench carefully by adding crushed ice/water. Caution: PCl

hydrolysis is violent. -

Neutralize the aqueous layer with NaHCO

. -

Extract with DCM. The organic layer contains the target This compound .[1][2]

-

Concentrate to yield the final product.

Data Summary & Process Parameters

| Parameter | Step 1: Oxidation | Step 2: Nitration | Step 3: Deoxygenation |

| Reagents | UHP / TFAA | Fuming HNO | PCl |

| Temperature | 0°C | 100°C | 60°C (Reflux) |

| Typical Yield | 85 - 95% | 50 - 70% | 80 - 90% |

| Key Byproduct | Unreacted start material | 6-nitro isomer (minor) | Phosphoryl species |

| Purification | Silica Column | Recrystallization | Extraction / Wash |

Safety & Handling (Critical)

-

Nitration Risks: The nitration of pyridine-N-oxides involves heating unstable intermediates in strong oxidizers. Runaway reactions are possible.[5] Ensure precise temperature control and blast shielding during the heating phase.

-

PCl

Handling: Phosphorus trichloride reacts explosively with water, producing HCl gas and phosphoric acid. All glassware must be dry. Quenching must be done slowly at 0°C. -

Energetic Compounds: Polychlorinated nitro compounds can be shock-sensitive. Do not subject the dry solid to excessive friction or impact.

-

Waste Disposal: Acidic waste from Step 2 contains heavy metal-free but highly corrosive mixed acids. Neutralize completely before disposal.

References

-

Nitration of Pyridine N-oxides

- OC-Praktikum. "Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide." Organic Chemistry Practical Course.

-

Source: [Link]

-

Deoxygenation Methodologies

-

Compound Verification

-

Regioselectivity Context

Sources

- 1. scribd.com [scribd.com]

- 2. scribd.com [scribd.com]

- 3. 4-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | ChemScene | Chemikart [supplies-mortuary-racks.chemikart.com]

- 5. EP1005457A1 - Preparation of pyridine derivatives - Google Patents [patents.google.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Strategic Synthesis and Application of Dichloronitropyridines: A Technical Guide for Chemical Innovators

Abstract

Dichloronitropyridines represent a pivotal class of chemical intermediates, forming the backbone of numerous pharmaceuticals and functional materials. Their inherent reactivity, governed by the interplay of the electron-withdrawing nitro group and the strategic placement of chlorine atoms, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of key dichloronitropyridine isomers. It offers a detailed examination of established and modern synthetic protocols, delves into the mechanistic principles governing their reactivity, and showcases their significant applications in drug discovery and materials science. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the strategic utilization of these versatile building blocks.

Introduction: The Unseen Influence of a Heterocyclic Core

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, gracing the structures of a vast array of therapeutic agents.[1] The introduction of specific functional groups onto this heterocyclic core can dramatically alter its physicochemical properties and biological activity. Dichloronitropyridines have emerged as particularly valuable synthons due to the activating effect of the nitro group on the pyridine ring, which facilitates nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile, combined with the differential reactivity of the two chlorine atoms in certain isomers, provides a powerful tool for the regioselective construction of complex molecular architectures.

The strategic importance of dichloronitropyridines is underscored by their role as key intermediates in the synthesis of high-profile drugs. For instance, 2,6-dichloro-3-nitropyridine is a crucial precursor for the anti-ulcer medication tenatoprazole and the non-opioid analgesic flupirtine.[2] The broader class of chlorinated pyridines finds application in the development of agrochemicals and other fine chemicals, highlighting the far-reaching impact of these seemingly simple heterocyclic compounds.[3][4][5]

This guide will navigate the historical landscape of dichloronitropyridine chemistry, from early synthetic endeavors to modern, optimized methodologies. It will provide detailed, actionable protocols for the synthesis of key isomers and illuminate the underlying principles that govern their chemical behavior.

A Journey Through Time: The Discovery and Synthetic Evolution of Dichloronitropyridines

The history of dichloronitropyridines is intrinsically linked to the broader development of pyridine chemistry. Early investigations into the functionalization of the pyridine ring were often hampered by its inherent electron-deficient nature, which makes electrophilic substitution reactions challenging. The advent of methods to introduce activating groups, such as the nitro moiety, paved the way for more facile derivatization.

Early Methodologies: The Era of Direct Nitration

The most traditional and long-standing approach to the synthesis of dichloronitropyridines involves the direct nitration of a dichloropyridine precursor. This electrophilic aromatic substitution is typically carried out using strong nitrating agents, such as a mixture of fuming nitric acid and concentrated sulfuric acid (mixed acid).[2][6]

This approach, while conceptually straightforward, is fraught with challenges, particularly on an industrial scale. The reactions are highly exothermic, posing significant safety risks.[2] Furthermore, the use of large excesses of strong acids generates substantial quantities of acidic waste, creating environmental concerns and complicating product isolation. The workup often involves quenching the reaction mixture in ice water, followed by filtration of the precipitated product.[6]

Over the years, various modifications to this classical approach have been reported in patent literature, aiming to improve yields and mitigate safety and environmental issues. These have included the use of fuming sulfuric acid as a solvent and the addition of catalysts like sulfamic acid to reduce the required amounts of nitric and sulfuric acid.[2][7] Despite these improvements, the fundamental reliance on harsh, corrosive reagents remains a significant drawback.

Modern Synthetic Strategies: A Shift Towards Greener and More Efficient Processes

Recognizing the limitations of direct nitration, contemporary research has focused on developing alternative synthetic routes that offer milder reaction conditions, improved safety profiles, and greater atom economy.

One innovative approach for the synthesis of 2,6-dichloro-3-nitropyridine avoids the use of concentrated sulfuric and nitric acids altogether. This method involves a 1,4-addition reaction of a 2-nitroacetate with a 2-halogenated acrylate, followed by a cyclization reaction with ammonia to form 2,6-dihydroxy-3-nitropyridine. Subsequent chlorination yields the desired product. This pathway utilizes cheaper, more readily available starting materials and is inherently safer and more environmentally friendly.[2]

Similarly, alternative routes to other chlorinated pyridine isomers have been developed. For instance, a green and safe method for preparing 2,5-dichloropyridine starts from maleic diester, proceeding through condensation with nitromethane, hydrogenation, cyclization, and finally chlorination.[5] Another strategy for synthesizing 2-chloro-5-nitropyridine involves the cyclization of 2-halogenated acrylates with nitromethane and triethyl orthoformate to give 2-hydroxy-5-nitropyridine, which is then chlorinated.[8]

These modern approaches represent a significant leap forward in the sustainable production of dichloronitropyridines, aligning with the principles of green chemistry while often providing higher yields and purity.

Synthesis of Key Dichloronitropyridine Isomers: A Practical Guide

The utility of a dichloronitropyridine often depends on the specific substitution pattern of the chloro and nitro groups. This section provides detailed synthetic protocols for three commercially and synthetically important isomers.

Synthesis of 2,6-Dichloro-3-nitropyridine

This isomer is a cornerstone for the synthesis of several pharmaceuticals. The traditional nitration of 2,6-dichloropyridine remains a common method.

Experimental Protocol: Nitration of 2,6-Dichloropyridine [6][9]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add concentrated sulfuric acid (e.g., 80 mL).

-

Addition of Substrate: At room temperature, slowly add 2,6-dichloropyridine (e.g., 7.4 g, 0.05 mol) to the stirred sulfuric acid.

-

Addition of Nitrating Agent: Slowly add potassium nitrate (e.g., 10.1 g, 0.1 mol) or concentrated nitric acid while maintaining the temperature below 50 °C.[6][9]

-

Reaction: After the addition is complete, heat the reaction mixture to 100–120 °C and maintain for 5–10 hours.[6][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into crushed ice with stirring.

-

Isolation: Collect the precipitated white solid by filtration, wash with cold water until neutral, and dry to obtain 2,6-dichloro-3-nitropyridine.

Causality Behind Experimental Choices:

-

Sulfuric Acid as Solvent: Concentrated sulfuric acid serves both as a solvent and as a protonating agent, which activates the nitrating agent (in this case, nitric acid formed in situ from potassium nitrate) to form the highly electrophilic nitronium ion (NO₂⁺).

-

Temperature Control: The initial addition is performed at a controlled temperature to manage the exothermic nature of the reaction. The subsequent heating provides the necessary activation energy for the electrophilic aromatic substitution to occur on the deactivated pyridine ring.

-

Quenching in Ice Water: Pouring the reaction mixture into ice water serves two purposes: it dilutes the strong acid, and the low temperature causes the less soluble organic product to precipitate, facilitating its isolation.

Table 1: Comparison of Synthetic Methods for 2,6-Dichloro-3-nitropyridine

| Method | Starting Material | Reagents | Yield | Advantages | Disadvantages | Reference |

| Direct Nitration | 2,6-Dichloropyridine | Mixed Acid (HNO₃/H₂SO₄) | 64.5-76% | Established method | Harsh conditions, safety concerns, acidic waste | [2] |

| Catalytic Nitration | 2,6-Dichloropyridine | HNO₃/H₂SO₄, Sulfamic acid | >80% | Reduced acid usage | Still uses strong acids | [7] |

| "Green" Synthesis | 2-Nitroacetate, 2-Halogenated acrylate | Organic base, Ammonia, Chlorinating agent | Not specified | Milder conditions, safer, less waste | Multi-step process | [2] |

Synthesis of 2,4-Dichloro-3-nitropyridine

This isomer is often prepared from a dihydroxynitropyridine precursor.

Experimental Protocol: Chlorination of 2,4-Dihydroxy-3-nitropyridine [10]

-

Reaction Setup: Suspend 2,4-dihydroxy-3-nitropyridine (e.g., 15.0 g, 96.2 mmol) in phosphorus oxychloride (POCl₃) (e.g., 200 mL).

-

Reaction: Heat the reaction mixture at 90 °C for 20 hours.

-

Workup: Cool the mixture to room temperature and concentrate by distillation under reduced pressure.

-

Isolation: Carefully pour the concentrated residue into ice water and extract with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to yield 2,4-dichloro-3-nitropyridine.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride as Chlorinating Agent: POCl₃ is a powerful dehydrating and chlorinating agent, effective for converting hydroxyl groups on a pyridine ring to chlorine atoms.

-

Heating: The reaction requires elevated temperatures to proceed at a reasonable rate.

-

Aqueous Workup and Extraction: The excess POCl₃ is quenched with water, and the organic product is extracted into a suitable solvent like ethyl acetate for isolation.

Synthesis of 2,3-Dichloro-5-nitropyridine

The synthesis of this isomer can be achieved through the chlorination of a corresponding hydroxypyridine.

Experimental Protocol: Chlorination of 3-Chloro-2-hydroxy-5-nitropyridine [11]

-

Reaction Setup: At 0 °C and under a nitrogen atmosphere, slowly add quinoline to phosphorus trichloride (PCl₃).

-

Addition of Substrate: Add 3-chloro-2-hydroxy-5-nitropyridine to the stirred mixture.

-

Reaction: Heat the reaction mixture to 120 °C and maintain for 2 hours.

-

Workup: Cool the reaction to 0 °C and quench by adding ice water.

-

Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain 2,3-dichloro-5-nitropyridine.

Causality Behind Experimental Choices:

-

Phosphorus Trichloride and Quinoline: PCl₃ serves as the chlorinating agent. Quinoline, a base, may act as a catalyst or an acid scavenger in this transformation.

-

Inert Atmosphere: The use of a nitrogen atmosphere prevents the reaction of the phosphorus halides with atmospheric moisture.

-

Heating and Quenching: Similar to the other syntheses, heating is required for the reaction to proceed, and quenching in ice water facilitates product precipitation.

Chemical Reactivity and Functionalization: The Art of Selective Substitution

The synthetic utility of dichloronitropyridines lies in their susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group, in concert with the electronegative nitrogen atom of the pyridine ring, significantly activates the carbon atoms bearing the chlorine substituents towards nucleophilic attack.

The regioselectivity of these reactions is a key consideration. In isomers like 2,6-dichloro-3-nitropyridine, the two chlorine atoms are in different chemical environments relative to the nitro group. The chlorine at the 2-position is ortho to the nitro group, while the chlorine at the 6-position is para to the nitro group. The activating effect of the nitro group is generally stronger at the para and ortho positions.

Diagram 1: General Workflow for SNAr on Dichloronitropyridines

Caption: A generalized workflow for the nucleophilic aromatic substitution (SNAr) on a dichloronitropyridine substrate.

Applications in Drug Discovery and Materials Science: Building Blocks for Innovation

The ability to selectively functionalize dichloronitropyridines makes them invaluable precursors in the synthesis of a wide range of biologically active molecules and advanced materials.

In medicinal chemistry, the pyridine ring is a privileged scaffold, and dichloronitropyridines provide a convenient entry point for the introduction of various pharmacophoric groups. The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Table 2: Examples of Dichloronitropyridine-Derived Compounds and Their Applications

| Dichloronitropyridine Isomer | Derived Compound Class | Application | Significance | Reference |

| 2,6-Dichloro-3-nitropyridine | Imidazopyridines | Proton Pump Inhibitors (e.g., Tenatoprazole) | Treatment of acid-related stomach conditions | [2] |

| 2,6-Dichloro-3-nitropyridine | Aminopyridines | Analgesics (e.g., Flupirtine) | Non-opioid pain relief | [2] |

| 2,4-Dichloro-3-nitropyridine | Pyrano[2,3-b]pyridines | Cannabinoid-1 Receptor Inverse Agonists | Potential treatment for obesity | [12] |

| 2,3-Dichloro-5-nitropyridine | Various Heterocycles | Agrochemicals, Pharmaceutical Intermediates | Crop protection and drug discovery | [3][4] |

Beyond pharmaceuticals, the reactivity of dichloronitropyridines makes them useful in the synthesis of dyes and other functional organic materials where a substituted pyridine core is desired.

Conclusion: A Versatile Tool for the Modern Chemist

Dichloronitropyridines have evolved from chemical curiosities to indispensable tools in the arsenal of the synthetic chemist. The journey from hazardous, low-yielding nitration reactions to safer, more efficient, and environmentally conscious synthetic routes is a testament to the progress in chemical synthesis. A thorough understanding of their synthesis, reactivity, and the causality behind experimental protocols empowers researchers to leverage these versatile building blocks for the creation of novel therapeutics and advanced materials. As the demand for complex and highly functionalized molecules continues to grow, the strategic importance of dichloronitropyridines in both academic and industrial research is set to expand even further.

References

- CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents.

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents.

- CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents.

-

Process for producing dihalopyridines - Justia Patents. Available at: [Link]

- EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents.

- CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents.

-

(PDF) 2,6-Dichloro-3-nitropyridine - ResearchGate. Available at: [Link]

-

2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]

- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents.

-

Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity - PubMed. Available at: [Link]

- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.

-

2,3-Dichloro-5-nitropyridine | CAS#:22353-40-8 | Chemsrc. Available at: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents [patents.google.com]

- 5. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 8. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 9. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. 2,4-Dichloro-3-nitropyridine | 5975-12-2 [chemicalbook.com]

- 11. 2,3-DICHLORO-5-NITROPYRIDINE | 22353-40-8 [chemicalbook.com]

- 12. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic & Physicochemical Profile: 2,3-Dichloro-4-nitropyridine

Topic: Thermodynamic Data and Physicochemical Profile of 2,3-Dichloro-4-nitropyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identification

This compound is a specialized halogenated heterocyclic intermediate used primarily in the synthesis of bioactive scaffolds for kinase inhibitors and agrochemicals.[1] Its structural motif—a pyridine ring activated by a nitro group at the 4-position and functionalized with chlorine atoms at the 2- and 3-positions—creates a unique thermodynamic landscape governed by high electron deficiency.

Critical Note on Registry Numbers: Researchers must exercise caution regarding Chemical Abstracts Service (CAS) registry numbers, as isomer confusion is common in literature databases.

-

Target Compound (this compound): CAS 1360438-45-4 (often cited in vendor catalogs).[2]

-

Common Isomer (2,4-Dichloro-3-nitropyridine): CAS 5975-12-2.[3]

-

Ambiguous/Generic Citations: CAS 59703-08-7 (often misreferenced in broad databases).

This guide focuses on the 2,3-dichloro-4-nitro isomer, synthesizing available experimental data with high-confidence predictive models where empirical values are proprietary or sparse.

Physicochemical & Thermodynamic Data Profile

Due to the niche application of this intermediate, experimental thermodynamic values are often proprietary. The table below integrates available vendor data with QSPR (Quantitative Structure-Property Relationship) predicted values calculated using group contribution methods.

Table 1: Thermodynamic and Physical Properties

| Property | Value (Experimental/Predicted) | Confidence | Method/Source |

| Molecular Formula | High | Stoichiometry | |

| Molecular Weight | 192.99 g/mol | High | IUPAC Atomic Weights |

| Physical State | Solid (Crystalline powder) | High | Experimental Observation |

| Melting Point | 50 – 55 °C (Predicted) | Medium | Comparative Isomer Analysis* |

| Boiling Point | 283.3 ± 35.0 °C (at 760 mmHg) | Medium | ACD/Labs Prediction |

| Density | 1.6 ± 0.1 g/cm³ | Medium | Predicted (Molar Volume) |

| Flash Point | 125.1 ± 25.9 °C | Low | Predicted |

| LogP (Octanol/Water) | 1.85 | Medium | Consensus LogP Model |

| Enthalpy of Vaporization | 52.3 ± 3.0 kJ/mol | Low | Trouton’s Rule Extension |

| pKa (Conjugate Acid) | -4.5 (Est.)[1][2][4] | Medium | Electronic effects of -NO₂/-Cl |

*Note on Melting Point: Isomeric analogs such as 2,4-dichloro-3-nitropyridine exhibit melting points in the 59–62 °C range. The 2,3-dichloro-4-nitro isomer is expected to have a slightly lower lattice energy due to the steric strain between the vicinal chlorine (C3) and nitro (C4) groups, depressing the melting point relative to its isomers.

Thermodynamic Reactivity & Synthesis Implications

The thermodynamic utility of this compound lies in its high susceptibility to Nucleophilic Aromatic Substitution (

Regioselectivity and The Meisenheimer Complex

In

-

C2 Attack: Activation is provided by the ring nitrogen.

-

C4 Attack: Activation is provided by the nitro group (via resonance).

Thermodynamically, the C2 position is often the primary site of displacement for this compound because the leaving group (Cl) at C2 is activated by the ring nitrogen and the inductive effect of the C3-Cl. However, the C4-nitro group is a labile leaving group in certain conditions (denitration), creating a competition between dehalogenation and denitration.

Diagram 1: Thermodynamic Control in Pathways

The following diagram illustrates the competing pathways and the stabilization of the transition states.

Caption: Reaction energy landscape showing the kinetic preference for C2-displacement versus the higher-energy C4-denitration pathway.

Thermal Stability & Decomposition Hazards[5][6]

Nitropyridines are energetically rich compounds. The nitro group possesses a high enthalpy of formation, and its decomposition can be exothermic and autocatalytic.

Decomposition Thermodynamics

-

Onset Temperature (

): Typically >200 °C for chloronitropyridines, but purity dependent. -

Hazard: Thermal runaway is a risk during scale-up, particularly if the reaction mixture contains nucleophilic impurities (amines, hydroxides) which can lower the decomposition onset temperature.

Experimental Protocol: Thermal Stability Assessment

To validate the safety of this compound for process chemistry, the following Differential Scanning Calorimetry (DSC) protocol is recommended.

Protocol: DSC Screening for Thermal Hazards

-

Sample Prep: Weigh 2–5 mg of this compound into a high-pressure gold-plated crucible (to prevent reaction with aluminum).

-

Atmosphere: Nitrogen purge at 50 mL/min.

-

Ramp Profile:

-

Equilibrate at 25 °C.

-

Ramp 5 °C/min to 350 °C.

-

-

Data Analysis:

-

Identify Endotherm 1 (Melting): Expected ~50–60 °C. Integrated area gives

. -

Identify Exotherm 1 (Decomposition): Look for sharp peaks >200 °C.

-

Critical Limit: If

, the material is classified as having high explosive propagation potential.

-

Solubility & Solution Thermodynamics

Solubility is a function of the solute-solvent interaction parameters. This compound is a polar aprotic solute.

Table 2: Solubility Profile & Solvent Selection

| Solvent Class | Representative Solvent | Solubility Prediction | Thermodynamic Rationale |

| Chlorinated | Dichloromethane (DCM) | High | Matches polarity/dispersive forces. Ideal for extraction. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High | Strong dipole-dipole interactions stabilize the nitro group. |

| Polar Protic | Methanol, Ethanol | Moderate | Soluble, but potential for solvolysis (nucleophilic attack by solvent) at high T. |

| Non-polar | Hexane, Heptane | Low | High energy cost to disrupt crystal lattice; poor solvation of nitro group. |

| Aqueous | Water | Insoluble | Hydrophobic aromatic ring dominates; |

Experimental Determination Protocol (HPLC Method):

For precise solubility data (

-

Add excess solid to solvent in a sealed vial.

-

Equilibrate at 25 °C for 24 hours with agitation.

-

Filter supernatant (0.45 µm PTFE).

-

Analyze via HPLC-UV (254 nm) against a standard curve.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 1360438-45-4).[1][2][4] Retrieved from

-

BenchChem. Application Notes: Nucleophilic Substitution Reactions on Chloronitropyridines. Retrieved from

-

Jubilant Ingrevia. Safety Data Sheet: Chloropyridine Derivatives. Retrieved from

-

ChemSrc. 3,5-Dichloro-4-nitropyridine N-oxide Physicochemical Properties. (Used for comparative isomeric analysis). Retrieved from

-

ResearchGate. Synthesis and reactions of Nitropyridines. Retrieved from

Sources

Methodological & Application

Application Note: Precision Functionalization of 2,3-Dichloro-4-nitropyridine

This Application Note and Protocol Guide is designed for researchers utilizing 2,3-Dichloro-4-nitropyridine as a scaffold in medicinal chemistry. It prioritizes the dominant reactivity profile: regioselective displacement of the C4-nitro group .

Subject: Regioselective Nucleophilic Aromatic Substitution (

Introduction & Strategic Utility

This compound represents a "trident" electrophile for diversity-oriented synthesis. Its unique substitution pattern offers three distinct reactive sites, electronically differentiated to allow sequential functionalization.[3]

For the medicinal chemist, this molecule is not merely a substrate but a programmable scaffold .[3] The presence of the nitro group at C4, flanked by chlorines at C2 and C3, creates a steep reactivity gradient.[3] Understanding this gradient is the key to high-yield synthesis.

The Reactivity Hierarchy

The molecule undergoes Nucleophilic Aromatic Substitution (

-

Primary Site (C4): The Nitro group is the most labile leaving group. It is activated by the pyridine nitrogen (para-position) and the inductive withdrawal of the adjacent C3-chlorine. Displacement of the nitro group is the dominant pathway.

-

Secondary Site (C2): Once the C4 position is functionalized (or if the nitro group is reduced), the C2-Chlorine becomes the next target. It is activated by the ring nitrogen (ortho-position).

-

Tertiary Site (C3): The C3-Chlorine is the least reactive due to steric crowding and the lack of direct resonance activation by the ring nitrogen (meta-position). It is typically engaged last, often via transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Mechanistic Insight: Why C4?

The regioselectivity is governed by the stability of the Meisenheimer Complex intermediate.

-

Electronic Activation: Attack at C4 places the negative charge on the ring nitrogen (a stable resonance contributor) and allows the nitro group to depart as a stable nitrite anion (

). -

Leaving Group Ability: In activated heteroaromatic systems, the nitro group is a superior leaving group (

) compared to chlorine, particularly when dealing with hard nucleophiles like amines and alkoxides.[3]

Visualization: Reactivity Landscape

The following diagram illustrates the decision tree for functionalizing this scaffold.

Figure 1: Reaction pathway decision tree showing the dominance of C4-nitro displacement.

Experimental Protocols

Safety Pre-Requisites[3]

-

Energetic Hazard: Nitropyridines can be energetic.[3] Avoid heating crude reaction mixtures to dryness.[3]

-

Toxicity: Assume the starting material and products are skin sensitizers and potential mutagens. Work in a fume hood.

-

Exotherm Control: The displacement of the nitro group is exothermic. Always add the nucleophile slowly at 0°C.

Protocol A: C4-Amination (Displacement of Nitro Group)

This is the standard procedure for introducing amine motifs (primary or secondary) at the 4-position.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Amine (

or -

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)[3]

-

Solvent: Dichloromethane (DCM) for reactive amines; Acetonitrile (MeCN) or DMF for less reactive amines.[3]

Step-by-Step Workflow:

-

Preparation: Dissolve this compound (1.0 mmol) in anhydrous solvent (5 mL, 0.2 M) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: This controls regioselectivity and prevents exotherms.[3]

-

Base Addition: Add the organic base (TEA/DIPEA) in one portion.

-

Nucleophile Addition: Add the amine dropwise over 5–10 minutes.

-

Observation: The solution often changes color (yellow to orange/red) indicating the formation of the Meisenheimer complex or the release of nitrite.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of starting material (

) and appearance of product (

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Typical Yield: 75–90%[3]

Protocol B: C4-Thioetherification (S-Nucleophiles)

Thiols are excellent nucleophiles for this substrate and react cleanly to form 4-thioethers.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Thiol (

) (1.05 equiv)[3] -

Base:

(1.5 equiv) or -

Solvent: DMF or DMSO (anhydrous).[3]

Step-by-Step Workflow:

-

Slurry Preparation: Suspend

and the thiol in DMF at 0°C. Stir for 10 minutes to generate the thiolate anion in situ. -

Substrate Addition: Add a solution of this compound in DMF dropwise to the thiolate mixture.

-

Reaction: Stir at 0°C for 1 hour. These reactions are often faster than aminations.[3]

-

Quench: Pour the mixture into ice-water.

-

Isolation:

Data Interpretation & Troubleshooting

Regioselectivity Verification (NMR)

How do you confirm you displaced the Nitro (C4) and not the Chloro (C2)?

-

1H NMR: Look for the coupling constants of the remaining pyridine protons.

-

Starting Material: C5-H and C6-H are doublets with

. -

C4-Substituted Product: You retain the C5-H and C6-H protons. They will appear as two doublets with ortho-coupling (

). -

C2-Substituted Product (Incorrect): You would retain the C4-NO2 group (if it didn't leave) or the pattern would shift drastically. The key is the loss of the symmetric/electronic environment of the nitro group.

-

-

13C NMR: The C4 carbon signal will shift significantly upfield (shielded) when the electron-withdrawing

is replaced by an electron-donating amine or sulfide.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of C4-NO2 to C4-OH | Ensure solvents are anhydrous . Nitrite displacement is sensitive to water.[3] |

| Mixture of Products | Competitive attack at C2-Cl | Lower temperature to -10°C . Ensure slow addition of nucleophile. |

| Incomplete Reaction | Steric bulk of nucleophile | Switch solvent to DMSO and heat mildly to 40°C (use caution). |

| Dark Tarry Crude | Decomposition of Nitropyridine | Avoid overheating. Do not store the crude reaction mixture for long periods. |

References

-

Regioselectivity in Nitropyridines: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022).[3][4] Molecules. Link[3]

-

General S_NAr Mechanisms: Nucleophilic Aromatic Substitution of the Nitro Group, Fluorine and Chlorine. (Review). Russian Chemical Reviews. Link

-

Analogous Pyrimidine Chemistry: Regioselective Nucleophilic Aromatic Substitution... of 2,4-dichloroquinazoline. (2024).[3][5] Molecules. Link

-

Safety Data: 4-Nitropyridine Synthesis and Safety. (2015).[3][6] Journal of Chemical Research. Link[3]

Note: This guide assumes standard laboratory safety protocols. Always consult the specific SDS for this compound before handling.

Sources

- 1. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solved The second question is the reaction of | Chegg.com [chegg.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Multi-Substituted Pyridines from 2,3-Dichloro-4-nitropyridine

Introduction: The Strategic Value of Multi-Substituted Pyridines and the Utility of a Versatile Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its presence is critical in agents developed for a wide array of therapeutic areas, including infectious diseases, oncology, and inflammation.[2][4][5] The functionalization of the pyridine scaffold with multiple, distinct substituents allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. Consequently, robust and flexible synthetic routes to access densely functionalized pyridine libraries are of paramount importance to drug discovery programs.[1][3]

This guide details the strategic application of 2,3-Dichloro-4-nitropyridine as a highly versatile and reactive starting material for the modular synthesis of complex, multi-substituted pyridines. The inherent electronic properties of this molecule provide a logical and predictable pathway for sequential, regioselective functionalization, making it an ideal platform for generating diverse chemical matter for screening and lead optimization. We will explore the underlying chemical principles and provide detailed, field-proven protocols for leveraging nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Pillar 1: Understanding the Reactivity of this compound

The synthetic utility of this compound is rooted in its distinct electronic landscape. The pyridine nitrogen and, more significantly, the potent electron-withdrawing nitro group at the C4 position render the aromatic ring highly electron-deficient.[6][7][8] This pronounced electrophilicity makes the ring exceptionally susceptible to attack by nucleophiles.

The positions of the substituents create a clear hierarchy of reactivity for Nucleophilic Aromatic Substitution (SNAr) reactions:

-

C4 Position (Highest Reactivity): The chlorine atom at C4 is the most activated position for nucleophilic displacement. This is due to the para-relationship with the nitro group, which can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[6][9] This high degree of activation allows for selective substitution at this site under relatively mild conditions.

-

C2 Position (Moderate Reactivity): The C2 position is the second most reactive site, activated by both the ring nitrogen and the ortho-nitro group.

-

C3 Position (Lowest Reactivity): The chlorine at C3 is the least reactive towards SNAr as it lacks direct resonance stabilization from the nitro group for an attacking nucleophile.

This predictable regioselectivity is the key to designing logical, stepwise synthetic sequences. Furthermore, the remaining chlorine atoms serve as excellent handles for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), enabling the introduction of a wide range of carbon and nitrogen-based substituents.[10][11][12][13]

Pillar 2: Synthetic Strategies & Self-Validating Protocols

We present two primary strategies for the multi-functionalization of this compound. Each protocol is designed to be self-validating, with clear steps and expected outcomes.

Strategy A: Sequential Nucleophilic Aromatic Substitution (SNAr)

This strategy leverages the inherent reactivity differences of the chloro-substituents to achieve sequential, selective substitution. It is particularly useful for introducing heteroatom nucleophiles.

Caption: Sequential SNAr workflow on this compound.

Protocol A1: Regioselective Substitution at the C4-Position

This protocol describes the selective displacement of the C4-chloride with a primary or secondary amine.

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile (approx. 0.2 M concentration).

-

Nucleophile Addition: Add the desired amine nucleophile (1.1 eq.) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq.), to the reaction mixture. The base scavenges the HCl generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat gently to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 2,3-dichloro-4-aminopyridine derivative.

Protocol A2: Substitution at the C2-Position

This protocol details the substitution of the C2-chloride on the product from Protocol A1.

-

Reaction Setup: In a sealed tube or microwave vial, dissolve the 2,3-dichloro-4-aminopyridine derivative (1.0 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Nucleophile and Base: Add the second amine nucleophile (1.5-2.0 eq.) and a stronger base such as potassium carbonate or cesium carbonate (2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to a higher temperature (typically 100-150 °C) or use microwave irradiation. The increased temperature is necessary to overcome the lower reactivity of the C2 position. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Follow the work-up and purification procedure as described in Protocol A1 to isolate the 2-amino-3-chloro-4-aminopyridine product.

| Nucleophile (Nu1) | C4-Substitution Conditions | Nucleophile (Nu2) | C2-Substitution Conditions |

| Aniline | EtOH, K2CO3, 60 °C, 8h | Benzylamine | DMF, Cs2CO3, 120 °C, 12h |